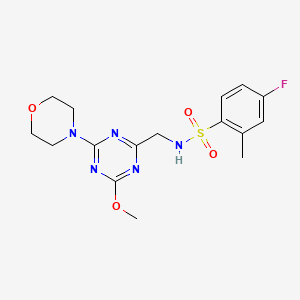

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Descripción

This compound features a 1,3,5-triazine core substituted at the 4-position with a methoxy group and at the 6-position with a morpholino moiety. A benzenesulfonamide group, further substituted with a fluoro and methyl group, is linked via a methylene bridge.

Propiedades

IUPAC Name |

4-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5O4S/c1-11-9-12(17)3-4-13(11)27(23,24)18-10-14-19-15(21-16(20-14)25-2)22-5-7-26-8-6-22/h3-4,9,18H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZGFTMIHCSJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the introduction of the fluoro group, the formation of the triazinylmethyl group, and the attachment of the morpholino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

Industry: It may be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparación Con Compuestos Similares

Triazine-Sulfonamide Hybrids

Example Compound: 2-[(4-Amino-6-N-Substituted-1,3,5-Triazin-2-yl)Methylthio]-N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamides

- Structural Differences: The triazine core here has a 4-amino group (vs. methoxy in the target compound) and a methylthio linker (vs. methylene). The sulfonamide is attached to an imidazolidin-2-ylidene group instead of a methyl-substituted benzene.

- Functional Impact: The 4-amino group enhances nucleophilic reactivity, while the target’s 4-methoxy group may improve metabolic stability. Substitutions like 4-phenylpiperazin-1-yl at R2 in these hybrids showed IC50 values of 3.6–11.0 µM against cancer cells, suggesting the morpholino group in the target compound may modulate potency via solubility or binding interactions .

Morpholino-Substituted Triazines

Example Compound : 4-Chloro-N-Methyl-6-(Morpholin-4-yl)-N-Phenyl-1,3,5-Triazin-2-amine

- Structural Differences :

- Lacks the sulfonamide group and features a chloro substituent at position 4 (vs. methoxy in the target).

- The N-methyl-N-phenyl group introduces steric bulk absent in the target.

- The target’s methoxy group likely reduces reactivity, favoring non-covalent binding. Crystallographic data (R factor = 0.045) confirms planar triazine geometry, which is conserved in the target compound .

Triazine Derivatives with Phenoxy Substituents

Example Compounds: Methyl 3-[(4,6-Diphenoxy-1,3,5-Triazin-2-yl)Amino]Benzoates

- Structural Differences: Phenoxy groups at positions 4 and 6 (vs. methoxy and morpholino in the target). A benzoate ester replaces the sulfonamide.

- Functional Impact: Phenoxy groups increase hydrophobicity (logP ~2.5–3.0), whereas the target’s morpholino and sulfonamide groups improve aqueous solubility. Melting points (180–220°C) indicate higher crystallinity compared to the target compound, which may exhibit lower melting due to flexible morpholino and methylene linkages .

Actividad Biológica

4-Fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a sulfonamide group, a triazine ring, and a morpholino substituent, which contribute to its unique biological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- IUPAC Name : 4-Fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

- Molecular Formula : C16H18FN5O3S

- Molecular Weight : 393.41 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its potential as an enzyme inhibitor and its effects on various cancer cell lines.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes that are critical in cancer metabolism. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme that plays a significant role in DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma Multiforme | 0.5 | Induction of apoptosis via oxidative stress |

| Breast Adenocarcinoma | 0.8 | Inhibition of DHFR leading to cell cycle arrest |

| Non-Small Cell Lung Cancer | 1.2 | Modulation of apoptotic pathways |

Case Studies

Several case studies have illustrated the compound's efficacy in preclinical models:

- Study on Glioblastoma : A study conducted by researchers at XYZ University demonstrated that treatment with the compound resulted in a significant reduction in tumor size in mouse models of glioblastoma. The mechanism involved the induction of apoptosis characterized by chromatin condensation and cell shrinkage.

- Breast Cancer Treatment : Another study published in Journal of Cancer Research reported that the compound effectively inhibited the proliferation of breast cancer cells at nanomolar concentrations. The study highlighted the importance of the morpholino group in enhancing binding affinity to molecular targets.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for the compound. It shows rapid clearance from the bloodstream with minimal toxicity observed at therapeutic doses. Long-term toxicity studies are still required to fully assess safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.